AGL-2263

Kinase inhibition mechanism Substrate-competitive inhibitor ATP-non-competitive

Insulin signaling research often suffers from tool compound instability and off-target effects. AGL-2263 is a cell-permeable benzoxazolone bioisostere of tyrphostin AG 538 with improved oxidative stability, offering a unique substrate-competitive (ATP-non-competitive) mechanism for IR/IGF-1R pathway interrogation. • Dual IR (IC50 0.4 µM) and IGF-1R (IC50 0.43 µM) inhibition with ≥5.5-fold selectivity over c-Src and ≥137-fold over Akt/PKB. • Blocks IR activity while preserving insulin-induced AKT/ERK1/2 phosphorylation, enabling dissection of IR-independent signaling. • Validated in trophoblast, adipocyte, and cancer cell models (PC3, LNCaP, MCF-7, MDA-MB-468) for reproducible pathway analysis.

Molecular Formula C17H10N2O5
Molecular Weight 322.27 g/mol
Cat. No. B1665072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGL-2263
SynonymsAGL 2263
AGL-2263
AGL2263
Molecular FormulaC17H10N2O5
Molecular Weight322.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2
InChIInChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+
InChIKeyIUGRBTCJEYEDIY-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AGL-2263: Dual IR/IGF-1R Kinase Inhibitor Overview


AGL-2263 is a cell-permeable, benzoxazolone-containing bioisostere of tyrphostin AG 538 that functions as a potent, substrate-competitive inhibitor of both the insulin receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinases [1]. It exhibits dual inhibition with IC₅₀ values of 0.4 µM against IR and 0.43 µM against IGF-1R in cell-free kinase assays, while displaying markedly reduced potency against c-Src (IC₅₀ = 2.2 µM) and Akt/PKB (IC₅₀ = 55 µM), confirming its selectivity for IR/IGF-1R over certain other kinases . The compound is a benzoxazolone-based analog designed to replace the oxidation-prone catechol moieties of AG 538, thereby improving cellular oxidative stability while retaining the substrate-competitive mechanism of action [1].

AGL-2263 Differentiation Basis


Inhibitors targeting the insulin receptor (IR) and insulin-like growth factor-1 receptor (IGF-1R) span diverse mechanistic classes including ATP-competitive inhibitors (e.g., OSI-906, BMS-754807), substrate-competitive inhibitors (e.g., AG 538, AGL-2263), and monoclonal antibodies, each with distinct selectivity profiles, cellular penetration characteristics, and off-target liabilities [1]. AGL-2263's specific differentiator lies in its dual IR/IGF-1R inhibition via a substrate-competitive, ATP-non-competitive mechanism combined with improved cellular stability over its parent compound AG 538 [2]. Unlike ATP-competitive inhibitors that may face competition from high intracellular ATP concentrations or exhibit broader kinome cross-reactivity, AGL-2263's substrate-competitive mode offers a mechanistically distinct tool for dissecting receptor signaling pathways . Generic substitution with another IR or IGF-1R inhibitor without accounting for these mechanistic and selectivity differences can lead to divergent experimental outcomes, confounding interpretation of pathway-specific effects.

AGL-2263 Quantitative Differentiation Evidence


Substrate-Competitive vs. ATP-Competitive Inhibition

AGL-2263 is a substrate-competitive, ATP-non-competitive inhibitor of IR and IGF-1R, in contrast to ATP-competitive dual inhibitors such as OSI-906 and BMS-754807. In cell-free kinase assays, AGL-2263 inhibits IR with an IC₅₀ of 0.4 µM and IGF-1R with an IC₅₀ of 0.43 µM, and this inhibition is not overcome by increasing ATP concentrations, confirming its substrate-competitive mode [1]. In comparison, ATP-competitive inhibitors like NVP-TAE226 inhibit IGF-1R with an IC₅₀ of 140 nM but exhibit 10- to 100-fold reduced potency against IR, and their efficacy can be modulated by intracellular ATP levels [2].

Kinase inhibition mechanism Substrate-competitive inhibitor ATP-non-competitive

IR/IGF-1R Selectivity Over c-Src and Akt

In a panel of cell-free kinase assays, AGL-2263 demonstrates pronounced selectivity for IR (IC₅₀ = 0.4 µM) and IGF-1R (IC₅₀ = 0.43 µM) over c-Src (IC₅₀ = 2.2 µM) and Akt/PKB (IC₅₀ = 55 µM), representing selectivity margins of approximately 5.5-fold and 137-fold, respectively . This contrasts with broader-spectrum tyrosine kinase inhibitors such as NVP-TAE226, which potently inhibits FAK (IC₅₀ = 5.5 nM) and Pyk2 (IC₅₀ = 3.5 nM) but shows 10- to 100-fold weaker activity against IR and IGF-1R, making it less suitable for experiments requiring specific IR/IGF-1R pathway interrogation .

Kinase selectivity Off-target profiling IR/IGF-1R inhibitor

Cellular Oxidative Stability Over AG 538

AGL-2263 was specifically designed as a benzoxazolone-containing bioisostere of tyrphostin AG 538 to replace the oxidation-sensitive catechol rings present in the parent compound. While AG 538 demonstrates potent IGF-1R inhibition (IC₅₀ = 61 nM in cell-free kinase assays), its catechol moieties are highly susceptible to cellular oxidation, limiting its effective use in intact cell experiments [1]. AGL-2263 retains the substrate-competitive mechanism and dual IR/IGF-1R targeting of AG 538 but exhibits improved cellular oxidative stability, as evidenced by its ability to inhibit colony formation of breast and prostate cancer cells in soft agar with IC₅₀ values ranging from 4.3 to 17 µM [2].

Cellular stability Catechol bioisostere Compound optimization

Anti-Proliferative Activity in Prostate and Breast Cancer Models

AGL-2263 inhibits anchorage-independent colony formation in soft agar across a panel of prostate and breast cancer cell lines with quantified IC₅₀ values: 4.3 µM in PC3 prostate cancer cells, 9 µM in LNCaP prostate cancer cells, 17 µM in MCF-7 breast cancer cells, and 6 µM in MDA-MB-468 breast cancer cells . These functional cellular data demonstrate AGL-2263's ability to suppress tumor cell growth in a model that correlates with in vivo tumorigenicity, providing a direct quantitative benchmark for comparison with other IR/IGF-1R pathway inhibitors [1].

Cancer cell colony formation Soft agar assay Anti-proliferative

ATP-Independent Dual IR/IGF-1R Inhibition

AGL-2263 inhibits both IR and IGF-1R with near-equivalent potency (IC₅₀ = 0.4 µM and 0.43 µM, respectively) through a substrate-competitive, ATP-non-competitive mechanism . In cellular studies, pretreatment of cells with 5 µM AGL-2263 effectively inhibits IR activity; however, subsequent insulin stimulation still induces phosphorylation of downstream effectors AKT and ERK1/2, indicating the presence of compensatory or IR-independent signaling pathways that can be unmasked using this tool compound [1]. This property distinguishes AGL-2263 from ATP-competitive dual inhibitors (e.g., OSI-906, which inhibits both IR and IGF-1R but via ATP-site binding) and from selective IR or IGF-1R antibodies, which may not reveal such pathway crosstalk [2].

Dual IR/IGF-1R inhibitor Substrate-competitive Signaling pathway

AGL-2263 Application Scenarios


Dissecting IR/IGF-1R Signaling in Insulin Resistance Models

In studies of insulin resistance, AGL-2263's substrate-competitive dual inhibition of IR and IGF-1R (IC₅₀ ≈ 0.4 µM) enables researchers to distinguish receptor-mediated signaling from compensatory pathway activation. As demonstrated in trophoblast cells, pretreatment with 5 µM AGL-2263 blocks IR activity while preserving insulin-induced AKT and ERK1/2 phosphorylation, revealing IR-independent signaling mechanisms that may contribute to metabolic dysregulation [1]. This application is particularly valuable for investigating gestational diabetes mellitus (GDM) and type 2 diabetes pathophysiology, where compensatory signaling pathways may mask the true contribution of IR dysfunction.

Anti-Tumor Efficacy in Soft Agar Colony Formation Assays

AGL-2263 provides a quantitative benchmark for assessing IR/IGF-1R-driven anchorage-independent growth in cancer models. With defined IC₅₀ values in soft agar assays (PC3: 4.3 µM, LNCaP: 9 µM, MCF-7: 17 µM, MDA-MB-468: 6 µM), researchers can use AGL-2263 as a reference inhibitor when profiling novel compounds or validating pathway dependency in these cell lines . The improved cellular oxidative stability of AGL-2263 compared to AG 538 ensures more reproducible results over extended culture periods [2].

ATP-Independent Kinase Inhibition Studies

For experiments where ATP-competitive inhibition is confounded by high intracellular ATP concentrations or kinase domain mutations, AGL-2263's substrate-competitive, ATP-non-competitive mechanism provides an orthogonal approach. This is particularly relevant in cancer cell lines with elevated ATP levels or in studies of kinase inhibitor resistance, where ATP-competitive inhibitors may lose efficacy. The compound's selectivity profile—with ~5.5-fold margin over c-Src and ~137-fold margin over Akt/PKB—further supports its use as a relatively clean tool for IR/IGF-1R pathway interrogation .

IR/IGF-1R Pathway in Adipocyte Biology and Metabolic Regulation

In 3T3-L1 adipocyte studies, AGL-2263 has been employed as an IR inhibitor to probe the signaling pathways mediating vanadium-induced adiponectin production and insulin sensitization [3]. By specifically blocking IR activity, researchers can delineate the relative contributions of direct IR signaling versus alternative pathways in metabolic responses, supporting drug discovery efforts in diabetes and obesity.

Technical Documentation Hub

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21 linked technical documents
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